![molecular formula C12H14ClNO2S B12583717 S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate CAS No. 614760-01-9](/img/structure/B12583717.png)
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioester linkage, which is a sulfur-containing ester, and a chloroacetamido group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate typically involves multiple steps, starting with the preparation of the chloroacetamido intermediate. This intermediate is then reacted with a suitable thiol compound to form the thioester linkage. Common reagents used in these reactions include chloroacetyl chloride, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to form amines.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioesters.
科学研究应用
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The thioester linkage can also participate in thiol-disulfide exchange reactions, affecting redox signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
相似化合物的比较
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their functional versatility.
Uniqueness: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate stands out due to its unique combination of a chloroacetamido group and a thioester linkage. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.
属性
CAS 编号 |
614760-01-9 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC 名称 |
S-[2-[4-[(2-chloroacetyl)amino]phenyl]ethyl] ethanethioate |
InChI |
InChI=1S/C12H14ClNO2S/c1-9(15)17-7-6-10-2-4-11(5-3-10)14-12(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
InChI 键 |
SOSOYUWFQFJRRS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCCC1=CC=C(C=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
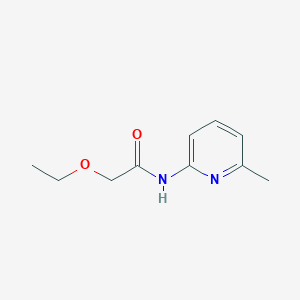
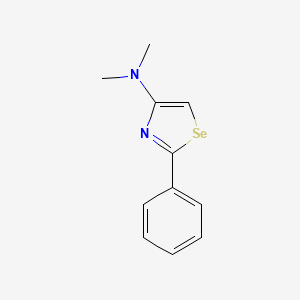
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
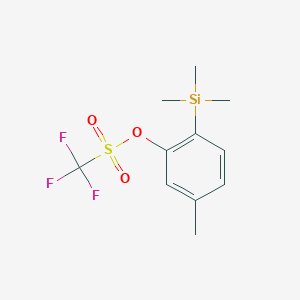
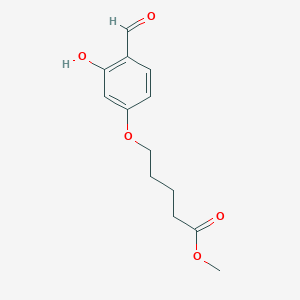
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
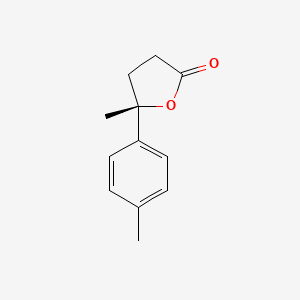
propanedinitrile](/img/structure/B12583687.png)
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
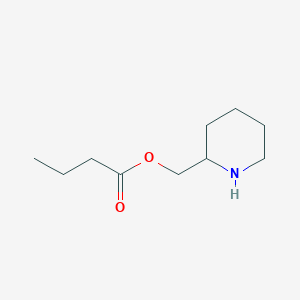
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
